N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(2,4-Dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 4-fluorophenyl group, a pyrrole ring, and an acetamide moiety substituted with a 2,4-dimethoxyphenyl group. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric properties, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions or electronic effects .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4/c1-29-16-9-10-17(19(12-16)30-2)24-20(28)13-27-11-3-4-18(27)22-25-21(26-31-22)14-5-7-15(23)8-6-14/h3-12H,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGWYCWRGOXKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, synthesis methods, biological activities, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 392.4 g/mol. The compound features several functional groups, including a methoxy group, a fluorophenyl group, an oxadiazole ring, and a pyrrole ring.
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN4O3 |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyphenyl)acetamide |
| InChI Key | XLWIQNPOSSWVPH-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. A common synthetic route includes:
- Formation of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative.
- Introduction of the Pyrrole Ring : Condensation reaction with an appropriate aldehyde or ketone.
- Final Coupling : Use of palladium catalysts in Suzuki-Miyaura coupling to attach the fluorophenyl and methoxyphenyl groups.
Biological Activity
This compound has shown promising biological activities across various studies:
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic activity against several cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values indicating effective inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Interaction with Enzymes/Receptors : The unique structure allows for interactions through hydrogen bonding and hydrophobic interactions with target proteins.
Other Biological Activities
Besides anticancer effects, derivatives of oxadiazole have been reported to possess:
- Antibacterial and Antiviral Properties : Some studies suggest potential activity against various bacterial strains and viral infections .
Case Studies and Research Findings
Several case studies have highlighted the biological potential of compounds similar to this compound:
- Novel Derivatives : A study showed that modifications on the oxadiazole ring enhanced anticancer activity significantly compared to parent compounds .
- Structure–Activity Relationship (SAR) : Research has indicated that specific substitutions on the phenyl rings can dramatically affect biological activity profiles. For instance, the presence of electron-withdrawing groups was found to enhance cytotoxicity against certain cancer cell lines .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Physicochemical Properties
The target compound’s molecular weight is estimated at ~409.4 g/mol, placing it within the range of drug-like molecules (typically <500 g/mol). Its lipophilicity is influenced by the 2,4-dimethoxyphenyl group, which may enhance membrane permeability compared to analogues with polar substituents (e.g., ’s methylsulfanyl group or ’s sulfur linker) . The 4-fluorophenyl group likely reduces metabolic degradation compared to chlorophenyl or methylphenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
